

Identifying PA/I38T and other resistance-conferring mutations

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Compound of Interest

Compound Name: *Sebaloxavir marboxil*

Cat. No.: *B15564385*

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Technical Support Center: Influenza Antiviral Resistance

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of PA/I38T and other resistance-conferring mutations in influenza viruses.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the PA/I38T mutation in influenza A virus?

A1: The PA/I38T substitution in the polymerase acidic (PA) protein of influenza A and B viruses is a primary marker for reduced susceptibility to the endonuclease inhibitor baloxavir marboxil.

[1][2] This mutation has been observed to emerge in patients following treatment with baloxavir.

[1][2]

Q2: My pyrosequencing results for PA/I38T show mixed peaks. How should I interpret this?

A2: Mixed peaks in a pyrogram indicate the presence of a mixed viral population (quasispecies) containing both wild-type and mutant sequences at that specific codon. Pyrosequencing can quantify the proportion of each variant in the sample. It is crucial to visually inspect the pyrogram for quality, looking for issues like wide peaks, spurious peaks, or low signal, which could affect the accuracy of the quantification.

Q3: I am not getting any virus rescue in my influenza reverse genetics experiment. What are the common causes?

A3: Failure to rescue infectious virus can be due to several factors:

- **Plasmid Quality and Integrity:** Ensure high-purity, sequence-verified plasmids for all eight segments and the protein expression cassettes.
- **Cell Health and Confluency:** Use healthy, low-passage HEK293T and/or MDCK cells at the optimal confluency for transfection.
- **Transfection Efficiency:** Optimize the DNA-to-transfection reagent ratio and ensure proper handling of the transfection complexes.
- **Incorrect Plasmid Stoichiometry:** The relative amounts of each of the eight plasmids can impact rescue efficiency. Adjusting the plasmid ratios may be necessary.
- **Trypsin Requirement:** For many influenza strains, the addition of TPCK-treated trypsin to the post-transfection media is essential for cleavage of the hemagglutinin (HA) protein, which is necessary for viral entry.

Q4: My neuraminidase (NA) inhibition assay is showing high background fluorescence. What could be the cause?

A4: High background fluorescence in a MUNANA-based assay can result from:

- **Substrate Instability:** The fluorescent substrate, 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA), can auto-hydrolyze. Ensure it is stored correctly and prepared fresh.
- **Contamination:** Bacterial or cellular contamination can lead to non-specific enzymatic activity. Use sterile reagents and aseptic techniques.
- **Incorrect Buffer pH:** The optimal pH for the NA enzyme activity is around 6.5. Deviations can affect the assay performance.

- **Reader Settings:** Ensure the excitation and emission wavelengths on the fluorometer are correctly set for the 4-methylumbelliferone (4-MU) product.

Troubleshooting Guides

Pyrosequencing for PA/I38T Detection

Problem	Possible Cause(s)	Suggested Solution(s)
No or weak pyrogram signal	Low viral RNA template concentration.	Use a higher input of viral RNA or perform a nested PCR to increase amplicon yield.
Poor RT-PCR efficiency.	Optimize RT-PCR conditions (annealing temperature, primer concentration, enzyme choice). Ensure one of the PCR primers is biotinylated.	
Inefficient binding to streptavidin beads.	Ensure proper mixing and incubation of the biotinylated PCR product with the beads.	
"Fail" or "Check" quality score	Low signal-to-noise ratio.	Visually inspect the pyrogram for anomalies. If the sequence is still readable, it may be usable. Otherwise, repeat the RT-PCR and pyrosequencing.
Errors in the dispensation sequence.	Verify the nucleotide dispensation order in your assay setup.	
Inaccurate quantification of mixed populations	Suboptimal assay calibration.	Use plasmid standards with known ratios of wild-type and mutant sequences to calibrate the assay.
Poor quality pyrogram.	Address the causes of poor signal quality as mentioned above.	

Neuraminidase (NA) Inhibition Assay

Problem	Possible Cause(s)	Suggested Solution(s)
High variability between replicate wells	Pipetting errors.	Use calibrated pipettes and ensure proper mixing in each well.
Inconsistent virus dilution.	Thoroughly mix the virus stock before making serial dilutions.	
IC50 values are out of the expected range	Incorrect drug concentration.	Verify the stock concentration and serial dilutions of the neuraminidase inhibitor.
Virus titer is too high or too low.	Determine the optimal virus concentration that gives a linear signal in the dynamic range of the assay.	
Presence of interfering substances in the sample.	Purify the virus sample if necessary.	
No inhibition observed	Inactive inhibitor.	Use a fresh stock of the neuraminidase inhibitor.
Highly resistant virus.	Confirm the presence of known resistance mutations by sequencing.	

Influenza Reverse Genetics

Problem	Possible Cause(s)	Suggested Solution(s)
Low virus titer after rescue	Suboptimal cell line for amplification.	Co-culture of 293T and MDCK cells can improve rescue efficiency. Passage the rescued virus on a highly permissive cell line like MDCK.
Inefficient vRNP formation.	Ensure the correct expression plasmids for PB2, PB1, PA, and NP are used and are of high quality.	
Rescued virus has unexpected mutations	Errors in the plasmid DNA.	Sequence-verify all plasmids before transfection.
Contamination with another influenza virus.	Maintain strict aseptic technique and use dedicated reagents and cell cultures.	

Quantitative Data Summary

Baloxavir Susceptibility

Influenza A Strain	PA Mutation	Fold-Increase in IC50 vs. Wild-Type	Reference
A(H1N1)pdm09	I38T	~100-fold	[3]
A(H3N2)	I38T	~49 to 211-fold	[1][3]
A/PR/8/34	I38T	~44 to 54-fold	[4]
Influenza B	I38T	~13.7 to 21.3-fold	[5]

Oseltamivir Susceptibility

Influenza Strain	NA Mutation	Fold-Increase in IC50 vs. Wild-Type	Reference
Pandemic H1N1 (2009)	H275Y	~300-fold	[6]
A/Mississippi/03/2001 (H1N1)	H275Y	>1000-fold (based on >100 nM IC50)	[7]
A/Hong Kong/2369/2009 (H1N1)	H275Y	>1000-fold (based on >100 nM IC50)	[7]

Experimental Protocols

Pyrosequencing for PA/I38T Detection

This protocol outlines the general steps for detecting the PA/I38T mutation. Specific primer sequences and cycling conditions will need to be optimized for the influenza strain of interest.

- RNA Extraction: Extract viral RNA from the clinical specimen or cell culture supernatant using a commercial viral RNA extraction kit.
- RT-PCR:
 - Perform a one-step reverse transcription-polymerase chain reaction (RT-PCR) to amplify the region of the PA gene containing codon 38.
 - The forward or reverse primer must be 5'-biotinylated.
 - Include appropriate positive (wild-type and I38T mutant control RNA) and negative controls.
 - Verify the PCR product size and purity by agarose gel electrophoresis.
- Pyrosequencing Reaction:
 - Immobilize the biotinylated PCR product on streptavidin-coated Sepharose beads.

- Wash and denature the captured DNA to yield single-stranded templates.
- Anneal the sequencing primer to the template.
- Perform the pyrosequencing reaction according to the instrument manufacturer's instructions, with a defined nucleotide dispensation order to interrogate the sequence at codon 38.
- Data Analysis:
 - Analyze the resulting pyrogram using the instrument's software.
 - The software will provide the sequence and can be set to quantify the percentage of each nucleotide present at the polymorphic site, thus determining the proportion of wild-type and I38T mutant virus.

Neuraminidase (NA) Inhibition Assay (Fluorescence-based)

This protocol is based on the use of the fluorogenic substrate 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).

- Reagent Preparation:
 - Prepare a stock solution of the neuraminidase inhibitor (e.g., oseltamivir carboxylate, zanamivir) in an appropriate buffer.
 - Prepare a working solution of MUNANA substrate.
 - Prepare an assay buffer (e.g., MES buffer with CaCl₂, pH 6.5).
- Virus Titration (NA Activity Assay):
 - Perform serial dilutions of the virus stock in a 96-well plate.
 - Add the MUNANA substrate to all wells and incubate at 37°C for 1 hour.
 - Stop the reaction by adding a stop solution (e.g., high pH buffer).

- Read the fluorescence on a plate reader (Excitation: ~355 nm, Emission: ~460 nm).
- Determine the virus dilution that yields a signal within the linear range of the assay.
- NA Inhibition Assay:
 - In a 96-well plate, prepare serial dilutions of the neuraminidase inhibitor.
 - Add the predetermined optimal dilution of the virus to each well containing the inhibitor and incubate at room temperature for 45 minutes.
 - Add the MUNANA substrate to all wells and incubate at 37°C for 1 hour.
 - Stop the reaction and read the fluorescence.
- Data Analysis:
 - Calculate the percentage of NA inhibition for each inhibitor concentration relative to the no-inhibitor control.
 - Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.

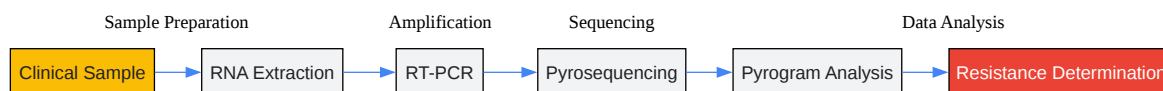
Influenza Reverse Genetics (8-Plasmid System)

This protocol describes the generation of recombinant influenza virus from eight plasmids, each containing a cDNA copy of a viral RNA segment flanked by RNA polymerase I promoter and terminator sequences, within a bidirectional vector that also allows for mRNA transcription.

- Cell Seeding:
 - Seed HEK293T cells (or a co-culture of HEK293T and MDCK cells) in a 6-well plate to be 90-95% confluent on the day of transfection.
- Transfection:
 - Prepare the plasmid mixture containing equal amounts (e.g., 250 ng) of each of the eight plasmids (pDZ-PB2, -PB1, -PA, -HA, -NP, -NA, -M, -NS).

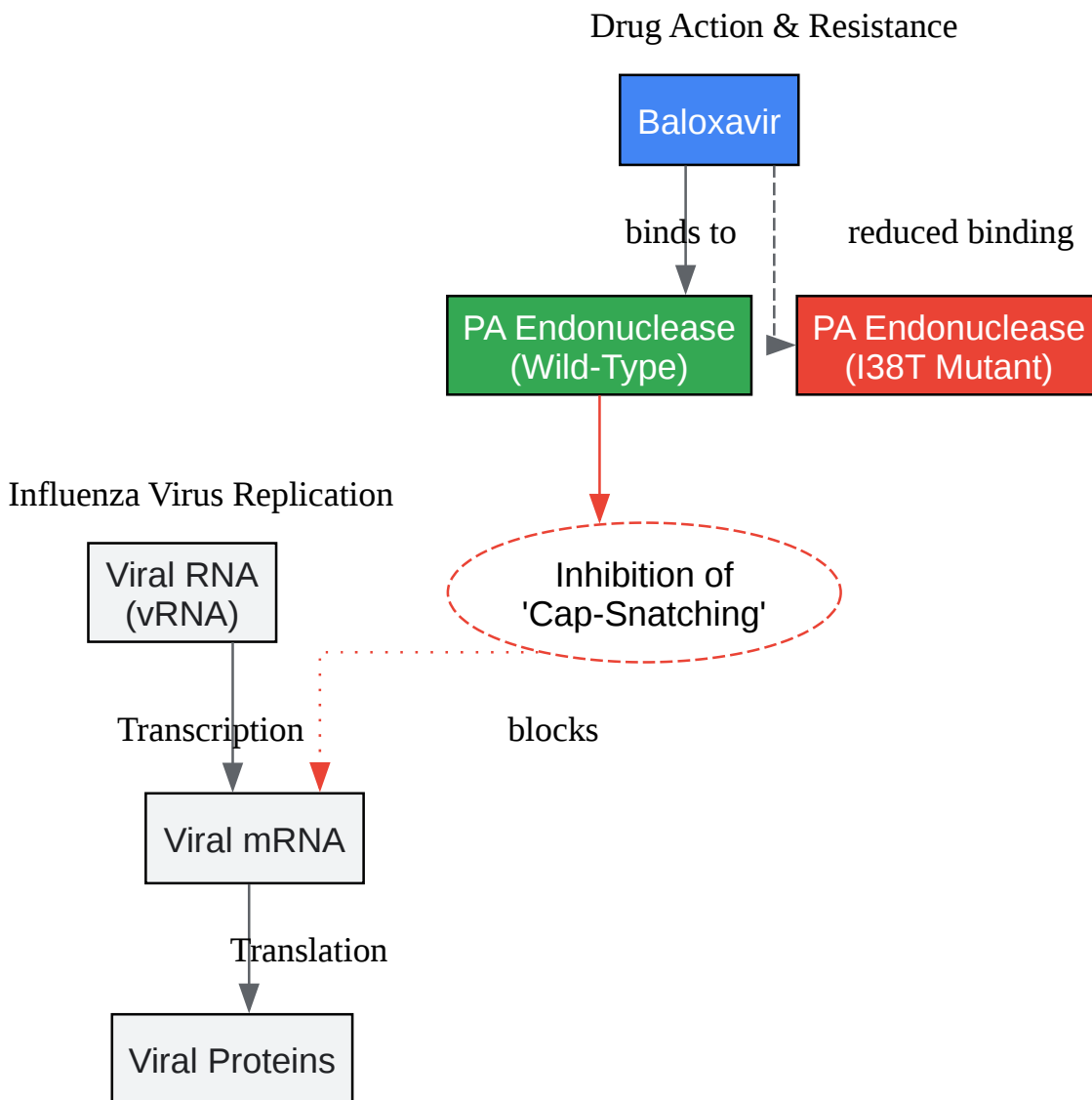
- Dilute a suitable transfection reagent in serum-free medium (e.g., Opti-MEM).
- Combine the plasmid mix with the diluted transfection reagent and incubate at room temperature to allow for complex formation.
- Aspirate the growth medium from the cells and add the transfection complex dropwise.
- Incubate the cells with the transfection complex for several hours.
- Virus Rescue and Amplification:
 - After the initial incubation, replace the transfection medium with fresh culture medium.
 - For many strains, supplement the medium with TPCK-treated trypsin (1 µg/mL) at 24 hours post-transfection.
 - Incubate the cells at 37°C and monitor for cytopathic effect (CPE).
 - Harvest the supernatant containing the rescued virus 48-72 hours post-transfection.
 - Amplify the virus stock by passaging the supernatant on a fresh monolayer of MDCK cells.
- Virus Characterization:
 - Titer the rescued virus by plaque assay or TCID50.
 - Confirm the presence of the desired genetic modifications by sequencing the viral RNA.

Visualizations



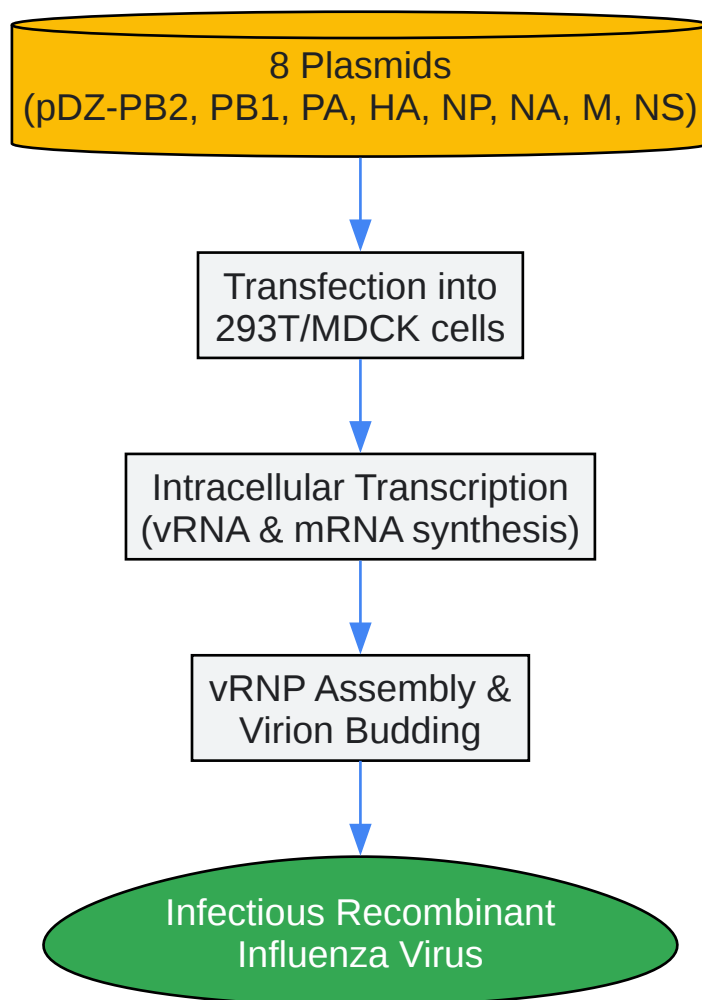
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Caption: Workflow for identifying resistance mutations using pyrosequencing.



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Caption: Mechanism of action of baloxavir and the I38T resistance mechanism.



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Caption: Workflow for the 8-plasmid influenza reverse genetics system.

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References

- 1. Influenza A(H3N2) virus exhibiting reduced susceptibility to baloxavir due to a polymerase acidic subunit I38T substitution detected from a hospitalised child without prior baloxavir treatment, Japan, January 2019 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 2. A rapid pyrosequencing assay for the molecular detection of influenza viruses with reduced baloxavir susceptibility due to PA/I38X amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of the Baloxavir-Resistant Polymerase Acid I38T Substitution on the Fitness of Contemporary Influenza A(H1N1)pdm09 and A(H3N2) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pandemic H1N1 2009 influenza virus with the H275Y oseltamivir resistance neuraminidase mutation shows a small compromise in enzyme activity and viral fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
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